molecular formula C15H28BrNO4 B12308277 N-Boc-6-bromo-L-norleucine tert-butyl ester

N-Boc-6-bromo-L-norleucine tert-butyl ester

Cat. No.: B12308277
M. Wt: 366.29 g/mol
InChI Key: ZSHUTZBIZVQEIZ-UHFFFAOYSA-N
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Description

N-Boc-6-bromo-L-norleucine tert-butyl ester is a protected amino acid derivative featuring a tert-butyloxycarbonyl (Boc) group on the amine and a tert-butyl ester on the carboxylic acid. The bromine substituent at the 6-position of the norleucine backbone enhances its utility as an intermediate in peptide synthesis and cross-coupling reactions, where the bromo group acts as a leaving group. Its L-configuration ensures stereochemical specificity in biological applications.

Properties

Molecular Formula

C15H28BrNO4

Molecular Weight

366.29 g/mol

IUPAC Name

tert-butyl 6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C15H28BrNO4/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,17,19)

InChI Key

ZSHUTZBIZVQEIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCBr)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Strategies Overview

The synthesis involves three sequential steps:

  • Boc protection of L-norleucine’s α-amino group.
  • Bromination at the δ-carbon (C6).
  • Esterification of the carboxylic acid with tert-butyl groups.

Alternative routes include one-pot bromination-esterification and solid-phase synthesis.

Stepwise Synthesis

Boc Protection of L-Norleucine

L-Norleucine’s α-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

Procedure :

  • Dissolve L-norleucine (1.0 equiv) in THF/H₂O (1:1).
  • Add Boc₂O (1.2 equiv) and NaHCO₃ (2.0 equiv).
  • Stir at 25°C for 12 hours.
  • Extract with ethyl acetate, dry (MgSO₄), and concentrate.

Yield : 94–96%.

Bromination at the 6-Position

Radical bromination using NBS or electrophilic bromination with molecular Br₂:

Method A: NBS-Mediated Allylic Bromination
  • Dissolve N-Boc-L-norleucine (1.0 equiv) in CCl₄.
  • Add NBS (1.1 equiv) and azo initiator (AIBN, 0.1 equiv).
  • Reflux at 80°C for 6 hours.
  • Purify via silica chromatography (hexane/EtOAc 3:1).

Yield : 72–78%.

Method B: Electrophilic Bromination with Br₂
  • Dissolve N-Boc-L-norleucine in CH₂Cl₂.
  • Add Br₂ (1.05 equiv) dropwise at 0°C.
  • Stir for 2 hours, quench with Na₂S₂O₃.
  • Isolate via precipitation (hexane).

Yield : 65–70%.

Comparison Table :

Method Reagent Conditions Yield (%) Purity (%)
A NBS/AIBN 80°C, 6h 72–78 95
B Br₂ 0°C, 2h 65–70 90

tert-Butyl Ester Formation

The carboxylic acid is esterified using tert-butyl reagents:

Procedure :

  • Dissolve N-Boc-6-bromo-L-norleucine (1.0 equiv) in DMF.
  • Add tert-butyl bromide (1.5 equiv) and Cs₂CO₃ (2.0 equiv).
  • Stir at 60°C for 8 hours.
  • Filter and concentrate; purify via recrystallization (EtOAc/hexane).

Yield : 82–86%.

Alternative Synthetic Routes

Solid-Phase Synthesis

  • Anchor L-norleucine to Wang resin via its carboxylic acid.
  • Perform Boc protection and bromination on-resin.
  • Cleave with TFA/CH₂Cl₂ (95:5) to obtain the tert-butyl ester.

Advantages : Reduced purification steps; Yield : 70–75%.

One-Pot Bromination-Esterification

  • React L-norleucine with Boc₂O and Br₂ in a single pot.
  • Add tert-butyl alcohol and DCC for esterification.

Yield : 60–65%.

Analytical Characterization

Key Data :

  • Molecular Weight : 366.3 g/mol.
  • Melting Point : 162–166°C.
  • ¹H NMR (CDCl₃) : δ 1.42 (s, 9H, Boc), 1.52 (s, 9H, t-Bu), 3.38 (m, 1H, CH), 4.12 (m, 2H, CH₂Br).
  • HPLC Purity : >95% (C18 column, MeCN/H₂O 70:30).

Challenges and Optimization

  • Racemization : Minimized by using low temperatures (<0°C) during bromination.
  • Byproducts : δ,ε-Dibromo derivatives form if Br₂ is in excess; controlled by stoichiometry.
  • Purification : Silica chromatography (hexane/EtOAc) resolves Boc-protected intermediates.

Chemical Reactions Analysis

Selective Deprotection of the tert-Butyl Ester

The tert-butyl ester group in N-Boc-6-bromo-L-norleucine tert-butyl ester can be selectively deprotected using the CeCl₃·7H₂O-NaI system in acetonitrile , while preserving the N-Boc protecting group on the amino acid amine . This method reverses the typical selectivity of acidic conditions, which often remove both tert-butyl esters and N-Boc groups.

Key reaction details :

  • Reagents : CeCl₃·7H₂O (1.5 equivalents) and NaI (1.3 equivalents) in acetonitrile.

  • Conditions : Reflux for 24 hours to pre-optimize the cerium complex before substrate addition.

  • Outcome : Generates carboxylic acids (from tert-butyl ester hydrolysis) and tert-butyl iodide, with no racemization observed .

Mechanism :
The process involves the formation of a cerium complex that facilitates selective cleavage of the tert-butyl ester. This method’s mildness and cost-effectiveness make it advantageous for synthetic applications involving amino acids .

Stability of the tert-Butyl Ester in Physiological Conditions

The tert-butyl ester moiety exhibits resistance to hydrolysis in both gastrointestinal (GI) tissue and plasma, as demonstrated in preclinical studies . This stability is critical for prodrug design, where the tert-butyl group serves as a protective ester that remains intact under physiological conditions until targeted enzymatic activation occurs.

Key findings :

  • GI stability : Resistant to hydrolysis by carboxylesterase (CES1) in GI tissue.

  • Plasma stability : >50% of the compound remained intact after 1 hour in plasma .

This property underscores the compound’s utility in drug delivery systems requiring delayed release or tissue-specific activation.

Potential N-Boc Deprotection Pathways

While the N-Boc group in the compound is not the primary focus of the provided studies, general N-Boc deprotection strategies include:

  • Acidic conditions : Traditional methods using strong acids (e.g., TFA), which may compromise the tert-butyl ester .

  • Lewis acid catalysis : Reagents like trimethylsilyltrifluoromethanesulfonate (TMSOTf) with additives (e.g., 2,6-lutidine) achieved 90% N-Boc removal in similar systems, though isolation challenges were noted .

Table 1: Selective Deprotection Parameters

ParameterValue
CeCl₃·7H₂O equivalents1.5
NaI equivalents1.3
SolventAcetonitrile
Pre-reflux time24 hours
Substrate addition timeAfter pre-reflux

Table 2: Stability in Physiological Conditions

EnvironmentStability
GI tissueResistant to hydrolysis
Plasma>50% remaining after 1 hour

Scientific Research Applications

Peptide Synthesis

N-Boc-6-bromo-L-norleucine tert-butyl ester is primarily utilized in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for selective deprotection, facilitating the assembly of complex peptides without racemization. Its incorporation into peptide sequences enhances the stability and bioactivity of the resulting peptides.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupAdvantagesDisadvantages
BocEasy to remove, stable under basic conditionsRequires acidic conditions for removal
FmocStable under acidic conditionsMore complex removal process

Research has demonstrated that derivatives of N-Boc-6-bromo-L-norleucine can exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, modifications of this compound have been explored in the context of developing inhibitors for various enzymes related to cancer progression.

A study highlighted the synthesis of dipeptide-type inhibitors targeting SARS-CoV protease using similar synthetic strategies, showcasing how derivatives of L-norleucine can be pivotal in drug discovery .

Quantification Techniques

The compound has been employed in advanced quantification techniques such as liquid chromatography-mass spectrometry (LC-MS). The use of isotopically labeled derivatives allows for precise quantification of peptides in biological samples, aiding in biomarker discovery and validation .

Case Study 1: Anticancer Prodrugs

Recent research focused on synthesizing prodrugs from N-Boc-6-bromo-L-norleucine aimed at enhancing solubility and stability for gastrointestinal delivery. These prodrugs demonstrated improved pharmacokinetic profiles and tumor-targeting capabilities compared to traditional formulations .

Case Study 2: Cyclodepsipeptides

A review on cyclodepsipeptides emphasized the role of amino acid derivatives like N-Boc-6-bromo-L-norleucine in constructing cyclic structures that exhibit potent biological activities. These compounds are essential for developing new therapeutic agents with enhanced efficacy against various diseases .

Mechanism of Action

The mechanism of action of N-Boc-6-bromo-L-norleucine tert-butyl ester involves its ability to act as a protected amino acid derivative. The N-Boc and tert-butyl ester groups provide steric hindrance and hydrophobicity, which can influence the compound’s reactivity and interactions with other molecules. These protecting groups can be selectively removed to reveal the active amino acid, which can then participate in various biochemical and chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Boc-6-bromo-L-norleucine tert-butyl ester with structurally or functionally related compounds, focusing on substituents, reactivity, and safety.

N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine (CAS: 81505-64-8)

  • Structural Differences : Replaces bromine with a hydroxyl group at the 6-position and lacks the tert-butyl ester. The DL-stereochemistry contrasts with the L-configuration of the target compound.
  • Reactivity : The hydroxy group is less reactive than bromine, making it unsuitable for nucleophilic substitution but ideal for hydrogen bonding or oxidation reactions.
  • Physical Properties : Exists as a colorless oil (vs. a solid for brominated analogs) .
  • Applications: Primarily used in non-stereoselective syntheses due to its racemic form.

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1260610-71-6)

  • Structural Differences: Features an iodomethyl group on a pyrrolidine ring instead of a linear norleucine chain.
  • Reactivity : The iodine atom is a superior leaving group compared to bromine, enabling faster alkylation or cross-coupling reactions.
  • Safety : Classified as a skin/eye irritant and respiratory hazard, requiring stringent protective measures .

cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester (CAS: 957793-95-2)

  • Structural Differences: Cyclobutane backbone with a cis-configured amino group, contrasting with the linear norleucine chain.
  • Reactivity : The strained cyclobutane ring increases reactivity in ring-opening reactions.
  • Safety : Causes respiratory irritation, necessitating ventilation during use .

N-tert-Butyloxycarbonyl-6-bromodopamine

  • Structural Differences: Dopamine backbone with a brominated catechol ring instead of a norleucine chain.
  • Synthesis : Prepared via bromination of dopamine hydrochloride in acetic acid, yielding a white solid .
  • Applications : Used in neurotransmitter analog synthesis, diverging from the peptide-focused role of the target compound.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Highlights Safety Profile
This compound C₁₅H₂₆BrNO₄ 364.28 Bromo (C6) Nucleophilic substitution, peptide coupling Likely irritant (inferred)
N-Boc-6-hydroxy-DL-norleucine C₁₁H₂₁NO₅ 247.29 Hydroxy (C6) Hydrogen bonding, oxidation Low reactivity hazard
(R)-2-Iodomethyl-pyrrolidine-1-carboxylate C₁₁H₂₀INO₂ 325.18 Iodomethyl (C2) Rapid alkylation, cross-coupling Skin/eye irritant
cis-3-Aminocyclobutanecarboxylate C₉H₁₇NO₂ 171.24 Amino (C3) Ring-opening, strain-driven reactions Respiratory irritant

Biological Activity

N-Boc-6-bromo-L-norleucine tert-butyl ester is a synthetic compound that has garnered attention in biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the following structural components:

  • N-Boc Group : A tert-butoxycarbonyl protecting group that enhances stability and solubility.
  • 6-Bromo Substitution : The presence of bromine at the 6-position may influence biological interactions and activity.
  • Tert-Butyl Ester : This functional group can affect the compound's lipophilicity and bioavailability.

These structural features contribute to its unique biological properties, making it a subject of interest in medicinal chemistry.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of compounds related to N-Boc-6-bromo-L-norleucine. For instance, derivatives of 3-bromo-acivicin (3-BA), which share structural similarities, have shown significant antiplasmodial activity. The mechanism involves irreversible inhibition of glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), a key enzyme in the glycolytic pathway of Plasmodium falciparum .

Antimicrobial Properties

Research indicates that N-Boc derivatives exhibit antimicrobial activities against various bacterial strains. For example, compounds containing similar structural motifs have been tested against both Gram-positive and Gram-negative bacteria, demonstrating zones of inhibition comparable to conventional antibiotics .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated. Studies show that related compounds can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy . The incorporation of non-canonical amino acids into peptide structures has been explored for enhancing anticancer efficacy through improved targeting mechanisms .

Table 1: Summary of Biological Activities

Activity Target Organism Mechanism Reference
AntimalarialPlasmodium falciparumInhibition of PfGAPDH
AntimicrobialVarious bacteriaDisruption of cell wall synthesis
CytotoxicityCancer cell linesInduction of apoptosis

Case Study: Synthesis and Testing

A recent study synthesized various N-Boc amino acid derivatives, including this compound. The synthesized compounds were subjected to antimicrobial testing using the agar-well diffusion method. Results indicated that certain derivatives exhibited enhanced activity against E. coli and S. aureus, with inhibition zones ranging from 10 to 20 mm .

Q & A

Q. How can isotopic labeling (e.g., ¹³C, ²H) be incorporated for metabolic or mechanistic studies?

  • Synthesize the compound from isotopically labeled precursors (e.g., ¹³C-tert-butanol) or via late-stage isotopic exchange. For bromine, ⁷⁶Br/⁷⁷Br radioisotopes enable PET imaging applications, though specialized facilities are required .

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